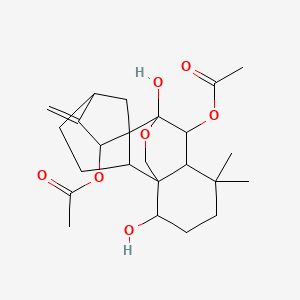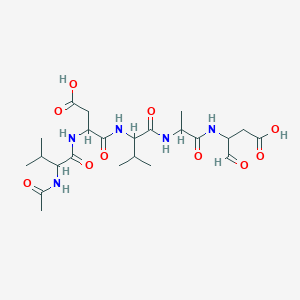
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al is a synthetic peptide compound. It is composed of a sequence of amino acids: valine, aspartic acid, alanine, and aspartic acid, each in their DL form, which means they are racemic mixtures of D- and L- enantiomers. The compound is capped with an acetyl group (Ac) at the N-terminus and an aldehyde group (al) at the C-terminus. This compound is often used in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For industrial-scale production, automated peptide synthesizers are used to increase efficiency and yield. The process is similar to laboratory-scale SPPS but optimized for larger quantities. The use of high-throughput synthesizers and purification systems like HPLC (high-performance liquid chromatography) ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino acids in the peptide can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of enzyme inhibition, particularly caspases, which are involved in apoptosis.
Medicine: Investigated for its potential in developing therapeutic agents targeting apoptotic pathways.
Industry: Utilized in the production of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al primarily involves the inhibition of caspases, a family of protease enzymes. The aldehyde group at the C-terminus forms a covalent bond with the active site cysteine residue of the caspase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
Z-Val-Ala-DL-Asp-fluoromethylketone: Another caspase inhibitor with a similar peptide sequence but different functional groups.
Z-Val-Asp-Val-Ala-Asp-AFC: A fluorogenic substrate for caspase-2, used in enzyme activity assays.
Z-Val-Asp (OMe)-Val-Ala-DL-Asp (OMe)-fluoromethylketone: A methyl ester derivative with similar inhibitory properties.
Uniqueness
Ac-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-al is unique due to its specific sequence and the presence of both acetyl and aldehyde groups, which confer distinct chemical and biological properties. Its ability to inhibit caspases makes it a valuable tool in apoptosis research and potential therapeutic development.
Properties
IUPAC Name |
3-[(2-acetamido-3-methylbutanoyl)amino]-4-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGBCRVSBUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
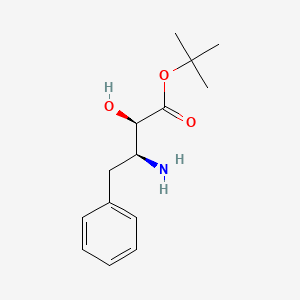
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
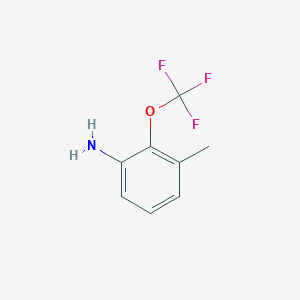
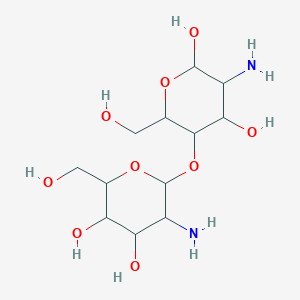
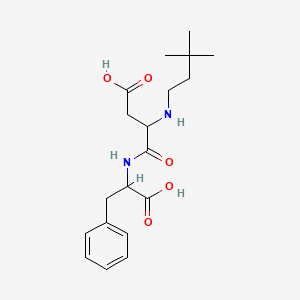
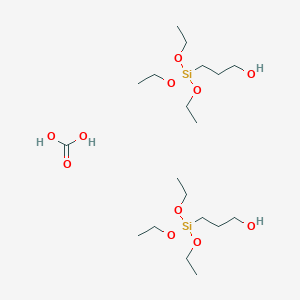

![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
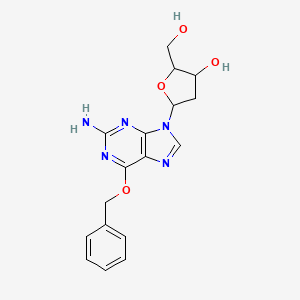
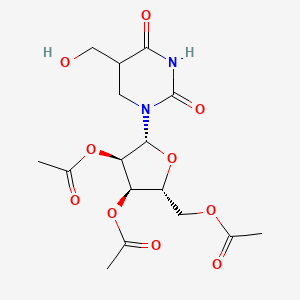
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
